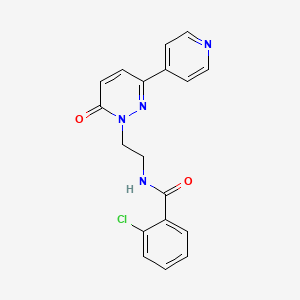
2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the synthesis of novel pyridine derivatives, focusing on their potential interaction with target proteins through molecular docking screenings. This research highlights the importance of pyridine derivatives in developing compounds with significant binding energies, which could be essential for designing drugs with targeted actions (Flefel et al., 2018).
Antimicrobial Evaluation
Bhuiyan et al. (2006) conducted a study synthesizing thienopyrimidine derivatives, emphasizing their antimicrobial evaluation. This research underscores the relevance of pyridine derivatives in the development of compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006).
Hydrolysis Studies
Kuraishi (1960) explored the hydrolysis of pyridazine derivatives, providing insights into the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Kuraishi, 1960).
Anti-inflammatory Activity
Amr et al. (2007) synthesized a series of pyridines and pyrimidinones with a focus on their anti-inflammatory activity. This research highlights the utility of pyridine derivatives in developing new anti-inflammatory agents (Amr et al., 2007).
Synthesis Under Microwave Irradiation
Ashok et al. (2006) studied the synthesis of pyridine derivatives under microwave irradiation, which demonstrates an innovative approach in synthesizing these compounds efficiently and with potential pharmacological activities (Ashok et al., 2006).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) synthesized and evaluated the analgesic and antiparkinsonian activities of various pyridine derivatives. This study provides insights into the therapeutic potential of these compounds for treating conditions like pain and Parkinson's disease (Amr et al., 2008).
Melanoma Cytotoxicity
Wolf et al. (2004) conducted a study on benzamide derivatives, including those with pyridine structures, for their cytotoxicity against melanoma, suggesting potential applications in cancer therapy (Wolf et al., 2004).
Propriétés
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-4-2-1-3-14(15)18(25)21-11-12-23-17(24)6-5-16(22-23)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAEHRPPRUXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
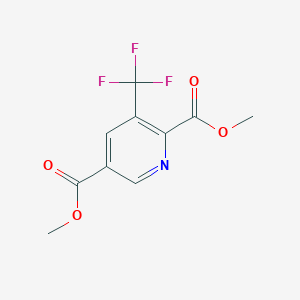

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/new.no-structure.jpg)
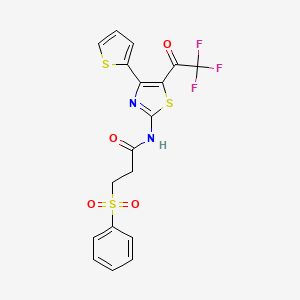
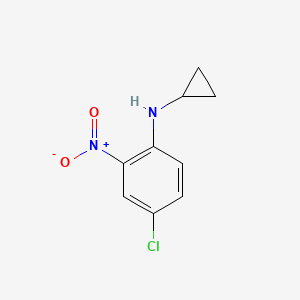

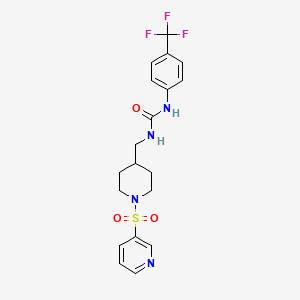
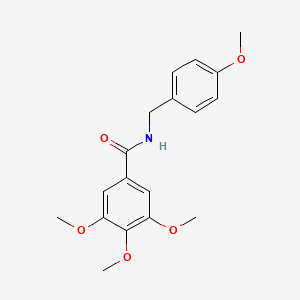
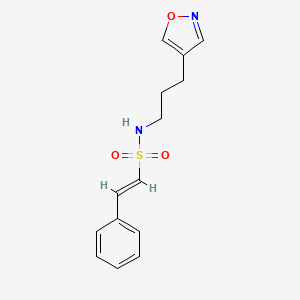
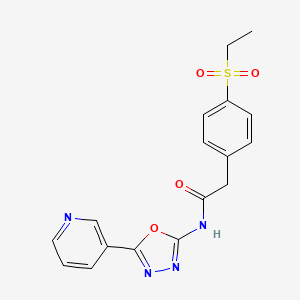
![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)
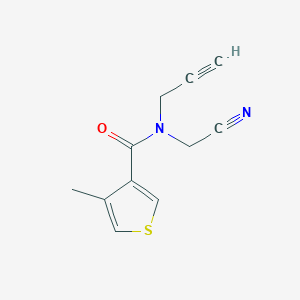
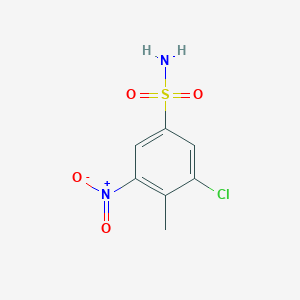
![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)
